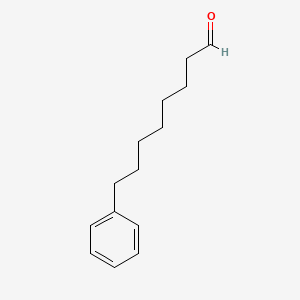

8-Phenyloctanal

説明

8-Phenyloctanal is an aliphatic aldehyde featuring a phenyl substituent at the eighth carbon of an octanal backbone. The phenyl group may influence solubility, boiling point, and electronic properties compared to unsubstituted octanal.

特性

CAS番号 |

62116-89-6 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

IUPAC名 |

8-phenyloctanal |

InChI |

InChI=1S/C14H20O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,6,9-10H2 |

InChIキー |

QHMWAGMIISEFEO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCCCCCCC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloctanal typically involves the reaction of phenylmagnesium bromide with octanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours, followed by the addition of an acid to neutralize the reaction mixture and isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions: 8-Phenyloctanal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 8-phenyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 8-phenyloctanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products:

Oxidation: 8-Phenyloctanoic acid.

Reduction: 8-Phenyloctanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

8-Phenyloctanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

作用機序

The mechanism of action of 8-Phenyloctanal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

類似化合物との比較

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Observations:

Functional Group Influence: The aldehyde group in octanal confers high reactivity, whereas the carboxylic acid group in 8-phenyloctanoic acid enhances polarity and acidity (pKa ~5). The keto group in 8-oxo-8-phenyloctanoic acid introduces tautomeric behavior, impacting its stability and spectroscopic profiles . The ethyl ester derivative (Ethyl 8-Oxo-8-phenyloctanoate) demonstrates reduced polarity compared to its acid counterpart, improving its suitability for chromatographic analysis .

Structural Effects on Physical Properties: The phenyl group increases molecular weight and boiling points compared to unsubstituted analogs. For example, 8-phenyloctanoic acid (MW 228.31) has a significantly higher boiling point than octanal (MW 128.21) due to stronger intermolecular forces (e.g., hydrogen bonding in acids vs. van der Waals forces in aldehydes) . Solubility trends: Carboxylic acids (e.g., 8-phenyloctanoic acid) are more water-soluble than aldehydes or esters due to ionization, whereas esters (e.g., Ethyl 8-Oxo-8-phenyloctanoate) are lipid-soluble .

Analytical Characterization: 8-Phenyloctanoic acid is routinely analyzed via HPLC and IR spectroscopy, with characteristic peaks for the carboxylic acid group (e.g., O-H stretch ~2500–3000 cm⁻¹) . Aldehydes like octanal are often identified using GC-MS due to their volatility, though this compound’s phenyl group may necessitate derivatization for effective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。